molecular formula C11H11N3S B13706654 2-Amino-5-(2-indanyl)-1,3,4-thiadiazole

2-Amino-5-(2-indanyl)-1,3,4-thiadiazole

Cat. No.: B13706654
M. Wt: 217.29 g/mol
InChI Key: STBCAQUIAHJLGX-UHFFFAOYSA-N
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Description

2-Amino-5-(2-indanyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with an indane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-indanyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-indanone with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-indanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-5-(2-indanyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-indanyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-thiadiazole: Lacks the indane moiety, which may affect its biological activity.

    5-Phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of an indane moiety.

Uniqueness

2-Amino-5-(2-indanyl)-1,3,4-thiadiazole is unique due to the presence of the indane moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive molecule and its utility in various applications.

Properties

Molecular Formula

C11H11N3S

Molecular Weight

217.29 g/mol

IUPAC Name

5-(2,3-dihydro-1H-inden-2-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H11N3S/c12-11-14-13-10(15-11)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,12,14)

InChI Key

STBCAQUIAHJLGX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)C3=NN=C(S3)N

Origin of Product

United States

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